molecular formula C6H13NS B2548137 2-Cyclopropyl-2-methylsulfanylethanamine CAS No. 2355121-09-2

2-Cyclopropyl-2-methylsulfanylethanamine

Cat. No.: B2548137
CAS No.: 2355121-09-2
M. Wt: 131.24
InChI Key: RKPUTKXLEUEREY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-2-methylsulfanylethanamine is an organic compound with the molecular formula C6H13NS This compound features a cyclopropyl group, a methylsulfanyl group, and an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclopropanation of an appropriate alkene using a reagent such as diiodomethane and zinc-copper couple (Simmons-Smith reaction) to form the cyclopropyl ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for cyclopropanation and automated systems for subsequent functional group transformations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-methylsulfanylethanamine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the cyclopropyl ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides, nucleophiles such as thiols or amines.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Cyclopropyl derivatives with modified functional groups.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

2-Cyclopropyl-2-methylsulfanylethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-methylsulfanylethanamine involves its interaction with specific molecular targets. The cyclopropyl group imparts rigidity to the molecule, which can influence its binding to enzymes or receptors. The methylsulfanyl group can participate in various chemical interactions, including hydrogen bonding and hydrophobic interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-2-(methylsulfonyl)ethanamine: Similar structure but with a sulfonyl group instead of a sulfanyl group.

    Cyclopropylamine: Lacks the methylsulfanyl group, simpler structure.

    Methylsulfanylethylamine: Lacks the cyclopropyl group, simpler structure.

Uniqueness

2-Cyclopropyl-2-methylsulfanylethanamine is unique due to the combination of the cyclopropyl ring and the methylsulfanyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-cyclopropyl-2-methylsulfanylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS/c1-8-6(4-7)5-2-3-5/h5-6H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPUTKXLEUEREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(CN)C1CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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